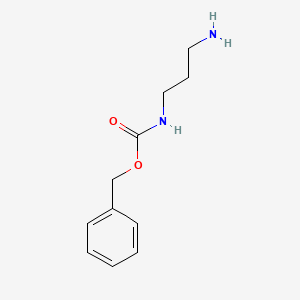

Benzyl (3-aminopropyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-aminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWABCYGGVHAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329134 | |

| Record name | Benzyl (3-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46460-73-5 | |

| Record name | Benzyl (3-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl (3-aminopropyl)carbamate for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl (3-aminopropyl)carbamate (CAS Number: 46460-73-5), a critical bifunctional linker molecule increasingly utilized in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, provides a robust synthesis protocol, and outlines its application in the cutting-edge field of induced proximity-based therapeutics. Furthermore, this guide includes detailed experimental protocols for the characterization and application of this linker, alongside visualizations of the pertinent biological pathways and experimental workflows to facilitate its effective integration into drug discovery and development pipelines.

Chemical and Physical Properties

This compound is a versatile organic compound featuring a benzyl carbamate protecting group on one end of a propyl chain and a free primary amine on the other. This bifunctionality allows for sequential chemical modifications, making it an ideal component for the construction of complex molecular architectures like PROTACs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 46460-73-5 | N/A |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | Liquid or solid/semi-solid | [2] |

| Melting Point | 185-189 °C | [3] |

| Boiling Point | 368.2 °C at 760 mmHg | [3] |

| Purity | Typically ≥95% | [2] |

Synthesis Protocol

The synthesis of this compound can be achieved through the selective protection of one of the amino groups of 1,3-diaminopropane with a benzyloxycarbonyl (Cbz) group.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Diaminopropane

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution in an ice bath.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (0.95 equivalents to favor mono-substitution) to the cooled and stirred solution of 1,3-diaminopropane. It is crucial to add the Cbz-Cl dropwise to control the reaction temperature and minimize the formation of the di-substituted product.

-

Base Addition: Concurrently, add a solution of sodium hydroxide (1.0 equivalent) in water dropwise to neutralize the hydrochloric acid formed during the reaction. Maintain the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

Spectroscopic and Analytical Data

Accurate characterization is crucial for confirming the identity and purity of this compound. The following are expected spectral data based on its chemical structure.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~7.35 (m, 5H, Ar-H), ~5.10 (s, 2H, O-CH₂-Ar), ~3.20 (q, 2H, NH-CH₂), ~2.75 (t, 2H, CH₂-NH₂), ~1.65 (quint, 2H, -CH₂-CH₂-CH₂-), NH and NH₂ protons will appear as broad singlets. |

| ¹³C NMR | δ ~156.5 (C=O), ~137.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~66.5 (O-CH₂-Ar), ~40.0 (NH-CH₂), ~39.0 (CH₂-NH₂), ~33.0 (-CH₂-CH₂-CH₂-). |

| FTIR (cm⁻¹) | ~3400-3300 (N-H stretch, primary amine), ~3300 (N-H stretch, carbamate), ~3050 (C-H stretch, aromatic), ~2930, 2850 (C-H stretch, aliphatic), ~1700 (C=O stretch, carbamate), ~1520 (N-H bend). |

| Mass Spec (ESI-MS) | [M+H]⁺ = 209.1285 |

Application in Targeted Protein Degradation: PROTACs

This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[4]

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells.[5] It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to a substrate protein, marking it for degradation by the 26S proteasome.[5]

PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity.[6] A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[6] this compound serves as a versatile and commonly used linker component.

The formation of this ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI by the recruited E3 ligase.[6] The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule can then act catalytically to degrade further POI molecules.[5]

Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using this compound as a linker component typically involves a multi-step process.

Experimental Protocol: PROTAC Synthesis via Amide Coupling

Materials:

-

This compound

-

POI-ligand with a carboxylic acid functional group

-

E3 ligase-ligand with a carboxylic acid functional group

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Palladium on carbon (Pd/C) for deprotection

-

Hydrogen source

Procedure:

-

Coupling to POI Ligand: Dissolve the POI-ligand-COOH (1.0 eq), this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir the reaction at room temperature until completion (monitored by LC-MS).

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the intermediate by flash chromatography.

-

Cbz Deprotection: Dissolve the POI-linker-Cbz intermediate in a suitable solvent like methanol or ethanol. Add a catalytic amount of Pd/C. Stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC or LC-MS). Filter off the catalyst and concentrate the solvent to obtain the POI-linker-NH₂.

-

Coupling to E3 Ligase Ligand: Using the same amide coupling procedure as in step 1, couple the POI-linker-NH₂ with the E3 ligase-ligand-COOH.

-

Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.

Safety and Handling

This compound is an irritant.[4] It may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.[4]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. Its bifunctional nature allows for a modular and systematic approach to the construction of targeted protein degraders. This guide provides the essential technical information and experimental protocols to enable researchers to effectively utilize this compound in their efforts to develop novel therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Benzyl (3-aminopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Benzyl (3-aminopropyl)carbamate. The information is curated for professionals in research and development who require precise data for experimental design, process development, and quality control. This document includes a summary of quantitative physical data, detailed experimental protocols for property determination, and a representative synthesis workflow.

Core Physical and Chemical Properties

This compound is a carbamate ester that serves as a valuable intermediate in organic synthesis, particularly as a mono-protected derivative of 1,3-diaminopropane. Its structure incorporates a benzyl protecting group, which can be selectively removed under specific conditions, making it a useful building block in the synthesis of more complex molecules.

Data Presentation: Quantitative Physical Properties

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Melting Point | 185-189 °C | [2] |

| Boiling Point | 368.2 °C at 760 mmHg | [2] |

| Density | 1.109 g/cm³ | [2] |

| Flash Point | 176.5 °C | [2] |

| Physical Form | Solid, semi-solid, or liquid | [3] |

| Solubility | No specific data available. Qualitatively, it is expected to be soluble in polar organic solvents and sparingly soluble in water. | |

| pKa | No specific data available. The presence of a primary amine suggests a basic pKa, likely in the range of 9-11 for the protonated amine. | [4] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound can be determined with high precision using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or Thiele tube method, which is suitable for small quantities of liquid.[5]

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.[5]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus should be heated slowly and uniformly.[5]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Determination of Solubility

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound in various solvents.[7]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane).

-

Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as HPLC-UV or gravimetric analysis after solvent evaporation. The solubility is expressed in units such as mg/mL or mol/L.[7]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the mono-N-protection of 1,3-diaminopropane with benzyl chloroformate. This reaction selectively blocks one of the amino groups, leaving the other available for further synthetic transformations.

Representative Experimental Protocol

The following protocol is a representative procedure adapted from standard methods for the N-benzyloxycarbonylation of diamines.

Reaction: 1,3-Diaminopropane + Benzyl Chloroformate → this compound

Materials:

-

1,3-Diaminopropane

-

Benzyl Chloroformate

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A solution of 1,3-diaminopropane (in excess, e.g., 3-5 equivalents) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition of Protecting Group: A solution of benzyl chloroformate (1 equivalent) in dichloromethane is added dropwise to the cooled diamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

Workup: The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Visualization of Synthesis Workflow

Caption: Synthesis workflow for this compound.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory procedures should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Benzyl (3-aminopropyl)carbamate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Benzyl (3-aminopropyl)carbamate, a molecule of interest in various research and development applications. This document details its chemical properties, outlines a detailed experimental protocol for its synthesis, and provides a framework for its characterization.

Chemical Structure and Properties

This compound, also known by its IUPAC name benzyl N-(3-aminopropyl)carbamate, is a carbamate derivative featuring a primary amine and a benzyl-protected secondary amine.

Chemical Structure:

(Image Source: PubChem CID 417669)

The key structural features include a flexible propyl chain linking two nitrogen atoms, one of which is a free primary amine available for further functionalization, while the other is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is stable under many reaction conditions but can be readily removed when desired, making this compound a useful building block in multi-step organic synthesis.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 46460-73-5 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| Appearance | Solid or semi-solid or liquid | [3] |

| Boiling Point | 368.2 ± 35.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 176.5 ± 25.9 °C | [4] |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the selective mono-N-protection of 1,3-diaminopropane with benzyl chloroformate. The following is a detailed experimental protocol adapted from general Schotten-Baumann conditions for the N-Cbz protection of amines.[5]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

Materials:

-

1,3-Diaminopropane (reagent grade)

-

Benzyl chloroformate (Cbz-Cl, reagent grade)

-

Sodium carbonate (Na₂CO₃, anhydrous)

-

Dioxane (anhydrous)

-

Distilled water

-

Diethyl ether (anhydrous)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-diaminopropane (1.0 equivalent) in a 1:1 mixture of dioxane and water.

-

Addition of Base: Add sodium carbonate (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath with gentle stirring.

-

Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1.0 equivalent) in dioxane dropwise via the addition funnel over a period of 1-2 hours, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Expected Yield: While a specific yield for this reaction is not widely reported, similar mono-protection reactions of diamines can be expected to yield the product in the range of 40-60%, with the formation of the di-protected by-product as a possibility.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), multiplets for the propyl chain protons, and a broad singlet for the carbamate N-H proton. The primary amine protons may be visible as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate, and the three distinct carbons of the propyl chain. |

| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 209.13. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine and the carbamate, C=O stretching of the carbamate group (around 1690 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups. |

Logical Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocol, based on established chemical principles, offers a reliable method for obtaining this versatile building block. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further scientific endeavors.

References

Benzyl (3-aminopropyl)carbamate mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Benzyl (3-aminopropyl)carbamate

Introduction

This compound is a heterobifunctional chemical entity that serves as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] In isolation, this molecule does not possess a mechanism of action in the traditional pharmacological sense. Its function is realized when incorporated into a PROTAC, where it plays a crucial structural role in connecting two distinct ligand moieties. This guide elucidates the mechanism of action of PROTACs, the context in which this compound functions, and the experimental methodologies used to characterize such molecules.

The Role of this compound as a PROTAC Linker

A PROTAC is a heterobifunctional molecule designed to eliminate specific unwanted proteins by co-opting the cell's natural protein degradation machinery.[2] It consists of three key components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.[3]

This compound functions as this critical linker. The nature and composition of the linker are vital as they determine the spatial orientation and distance between the target protein and the E3 ligase. This, in turn, significantly influences the stability and efficiency of the subsequently formed ternary complex, which is essential for the degradation process.[4]

Core Mechanism of Action: The PROTAC-Mediated Ubiquitin-Proteasome System

PROTACs exert their effect by hijacking the cell's native Ubiquitin-Proteasome System (UPS), which is the primary pathway for regulated protein degradation in eukaryotic cells.[3][5] The process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule, upon entering a cell, simultaneously binds to its target Protein of Interest (POI) and an E3 ubiquitin ligase (commonly Cereblon or von Hippel-Lindau).[3][6] This brings the POI and the E3 ligase into close proximity, forming a key ternary complex (POI-PROTAC-E3 ligase).[7]

-

Ubiquitination of the Target Protein: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the surface of the POI.[8] This process is repeated to form a polyubiquitin chain, which acts as a molecular tag for degradation.[9]

-

Proteasomal Degradation: The 26S proteasome, a large protein complex, recognizes the polyubiquitinated POI.[8] It then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[9]

-

PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting in a catalytic manner.[3][10] This catalytic nature allows a single PROTAC molecule to mediate the destruction of multiple target protein molecules, leading to potent and sustained pharmacological effects at low doses.[1]

References

- 1. portlandpress.com [portlandpress.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharma.co.uk [biopharma.co.uk]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 7. benchchem.com [benchchem.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Benzyl (3-aminopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Benzyl (3-aminopropyl)carbamate. Due to the limited availability of specific experimental data in publicly accessible literature, this document synthesizes known physicochemical properties, discusses theoretical solubility and stability considerations based on its chemical structure, and presents detailed, standardized experimental protocols for researchers to determine these critical parameters.

Physicochemical Properties

While specific solubility data is largely unavailable, a summary of known physical and chemical properties is presented below. This information is crucial for handling, storage, and the design of further experimental studies.

| Property | Value | Source |

| CAS Number | 46460-73-5 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1][2] |

| Physical Form | Solid or semi-solid or liquid | [2] |

| Melting Point | 185-189ºC | [1] |

| Boiling Point | 368.2 ± 35.0 °C at 760 mmHg | [1][3] |

| Density | 1.1 ± 0.1 g/cm³ | [1][3] |

| Flash Point | 176.5 ± 25.9 °C | [1][3] |

| LogP (Predicted) | 1.37 | [1] |

| Water Solubility | No data available | [4][5] |

| Partition Coefficient | No data available | [4][5] |

Solubility Profile

Theoretical Considerations:

The solubility of this compound is dictated by its molecular structure, which includes both polar and non-polar moieties. The presence of a primary amine and a carbamate group suggests the potential for hydrogen bonding with protic solvents like water. The amine group can also be protonated in acidic solutions, which would significantly increase aqueous solubility. Conversely, the benzyl group is hydrophobic and will contribute to solubility in organic solvents.

Based on its predicted LogP of 1.37, this compound is expected to have moderate lipophilicity, suggesting some solubility in a range of organic solvents.[1] However, strong intermolecular forces in its solid state, as suggested by its high melting point, may limit its solubility.[1]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

The saturation shake-flask method is the gold standard for determining thermodynamic solubility. The following protocol is recommended:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed, screw-cap vial.

-

Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24-48 hours is typically recommended.

-

Visually confirm that excess solid remains.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, filtration through a 0.22 µm syringe filter is recommended. The filter material should be chemically compatible with the solvent.

-

-

Quantification:

-

Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

Stability Profile

Theoretical Considerations:

The stability of this compound is influenced by its functional groups. The carbamate linkage is susceptible to hydrolysis under both acidic and basic conditions. Benzyl carbamates (Cbz group) are generally known to be stable at a pH greater than 4 but can be cleaved under strong acidic conditions.[6] They are also sensitive to strong bases.[6] The primary amine group can undergo oxidation. The benzyl group can be susceptible to oxidative degradation.

Potential degradation pathways could involve:

-

Hydrolysis: Cleavage of the carbamate bond to yield 3-aminopropan-1-amine, benzyl alcohol, and carbon dioxide.

-

Oxidation: Oxidation of the primary amine or the benzylic position.

For storage, it is recommended to keep this compound in a dark place, under an inert atmosphere, and at a low temperature (e.g., in a freezer under -20°C) to minimize degradation.[2] It should be kept away from strong acids, alkalis, and oxidizing/reducing agents.[5]

Experimental Protocol for Stability Assessment (Forced Degradation Study):

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 60°C).

-

Photostability: Expose a solution to UV light in a photostability chamber.

-

A control sample, protected from stress conditions, should be analyzed concurrently.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Preparation and Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

-

Use a photodiode array (PDA) detector to obtain UV spectra of the parent and degradation peaks to assess peak purity.

-

Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

-

Summary and Recommendations

There is a significant lack of publicly available experimental data on the solubility and stability of this compound. The provided physicochemical data and theoretical considerations suggest that it is a compound with moderate lipophilicity and potential stability challenges, particularly under harsh pH conditions.

For researchers, scientists, and drug development professionals working with this compound, it is imperative to experimentally determine its solubility and stability profile in relevant solvent systems and under conditions pertinent to its intended application. The detailed protocols provided in this guide offer a standardized approach to generating this critical data, ensuring the quality and reliability of future research and development activities. The use of validated, stability-indicating analytical methods is paramount for obtaining accurate and meaningful results.

References

An In-depth Technical Guide on the Synthesis and Characterization of N-Cbz-1,3-diaminopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-1,3-diaminopropane, also known as benzyl (3-aminopropyl)carbamate, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of a primary amine and a carboxybenzyl (Cbz) protected secondary amine allows for selective functionalization at either end of the propane backbone. This technical guide provides a comprehensive overview of the synthesis and characterization of this important bifunctional molecule.

Synthesis of N-Cbz-1,3-diaminopropane

The synthesis of N-Cbz-1,3-diaminopropane is typically achieved through the selective mono-protection of 1,3-diaminopropane with benzyl chloroformate. The key to achieving mono-protection is to control the stoichiometry of the reagents and to leverage the differential reactivity of the two amino groups. One common strategy involves the in-situ formation of a salt with one of the amino groups, rendering it less nucleophilic and favoring the reaction at the free primary amine.

Reaction Scheme

Caption: Synthetic workflow for N-Cbz-1,3-diaminopropane.

Experimental Protocol

This protocol is a representative procedure for the synthesis of N-Cbz-1,3-diaminopropane.

Materials:

-

1,3-Diaminopropane

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO3)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diaminopropane (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.0 eq) or sodium bicarbonate (1.0 eq) to the solution.

-

Slowly add a solution of benzyl chloroformate (0.95 eq) in DCM to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure N-Cbz-1,3-diaminopropane.

Characterization of N-Cbz-1,3-diaminopropane

The structure and purity of the synthesized N-Cbz-1,3-diaminopropane are confirmed using various spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Melting Point | 185-189 °C (hydrochloride salt) |

| Boiling Point | 368.2 ± 35.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of N-Cbz-1,3-diaminopropane is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the propane chain, and the protons of the amine and carbamate groups.

-

δ 7.30-7.40 (m, 5H): Aromatic protons of the phenyl ring.

-

δ 5.10 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

δ ~5.0 (br s, 1H): NH proton of the carbamate.

-

δ ~3.20 (q, J = 6.5 Hz, 2H): Methylene protons adjacent to the carbamate nitrogen (-CH₂-NH-Cbz).

-

δ ~2.75 (t, J = 6.8 Hz, 2H): Methylene protons adjacent to the primary amine (-CH₂-NH₂).

-

δ ~1.65 (quint, J = 6.7 Hz, 2H): Central methylene protons of the propane chain (-CH₂-CH₂-CH₂-).

-

δ ~1.4 (br s, 2H): NH₂ protons of the primary amine.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the propane and benzyl groups.

-

δ ~156.5: Carbonyl carbon of the carbamate (C=O).

-

δ ~136.8: Quaternary aromatic carbon of the phenyl ring.

-

δ ~128.5, 128.0, 127.8: Aromatic carbons of the phenyl ring.

-

δ ~66.7: Methylene carbon of the benzyl group (-CH₂-Ph).

-

δ ~40.0: Methylene carbon adjacent to the carbamate nitrogen (-CH₂-NH-Cbz).

-

δ ~39.5: Methylene carbon adjacent to the primary amine (-CH₂-NH₂).

-

δ ~33.5: Central methylene carbon of the propane chain (-CH₂-CH₂-CH₂-).

IR (Infrared) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine (two bands).

-

~3300 cm⁻¹: N-H stretching vibration of the carbamate.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1690 cm⁻¹: C=O stretching vibration of the carbamate.

-

~1530 cm⁻¹: N-H bending vibration.

-

~1250 cm⁻¹: C-N stretching vibration.

MS (Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected [M+H]⁺: 209.1339

Characterization Workflow

Caption: Workflow for the characterization of N-Cbz-1,3-diaminopropane.

Conclusion

This technical guide has outlined the synthesis and characterization of N-Cbz-1,3-diaminopropane. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The ability to selectively introduce the Cbz protecting group on one of the amino functionalities of 1,3-diaminopropane makes it a versatile intermediate for the construction of more complex molecules with potential therapeutic applications.

Technical Guide: Safety and Handling of Benzyl (3-aminopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for Benzyl (3-aminopropyl)carbamate (CAS No: 46460-73-5). The information is compiled from multiple safety data sheets (SDS) and standardized testing protocols to ensure a thorough understanding of the potential hazards and mitigation strategies. This guide is intended for laboratory use by technically qualified individuals.

Chemical and Physical Properties

This compound is a chemical intermediate used in research and development.[1][2] Its properties are summarized below.

| Property | Value | Reference |

| CAS Number | 46460-73-5 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | Liquid, Viscous Liquid, or Solid | [1][2][3] |

| Boiling Point | 368.2°C at 760 mmHg | [2][3] |

| Melting Point | 185-189°C | [2][3] |

| Flash Point | 177°C | [3] |

| Relative Density | 1.1 g/cm³ | [1] |

| Refractive Index | 1.53 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][4] The primary hazards are associated with irritation and acute toxicity.

| Hazard Class | GHS Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3] |

Potential Health Effects:

-

Skin Contact: May cause inflammation, itching, scaling, reddening, or blistering.[1]

-

Eye Contact: Can result in redness, pain, and severe eye damage.[1]

-

Inhalation: May lead to irritation of the lungs and respiratory system.[1]

-

Overexposure: May result in serious illness.[1]

To date, this compound is not classified as a carcinogen by IARC, NTP, or OSHA.[1] Quantitative data on acute toxicity (e.g., LD50) is not currently available.[1]

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure risk.

Engineering Controls:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Ensure a safety shower and eyewash station are readily accessible.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[3]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[3]

-

Skin and Body Protection: Wear a lab coat or a complete suit protecting against chemicals.[3]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH or CEN-certified respirator.[1][3]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the work area.[2]

Storage Conditions:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2]

-

Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong alkalis.[1][2]

-

Keep away from sources of ignition.[2]

-

Recommended long-term storage is in a freezer under -20°C.

Emergency and First Aid Procedures

A clear workflow for responding to accidental exposure is essential.

Caption: Emergency response workflow for this compound exposure.

Detailed First Aid Measures:

-

General Advice: Immediately remove any contaminated clothing. Consult a physician and provide them with this safety information.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Obtain medical aid.[1]

-

Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[1]

Spill and Disposal Procedures

Spill Containment and Cleanup:

-

Evacuate personnel to a safe area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE) as described in Section 3.[4]

-

Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[1]

-

Absorb the spill with an inert material (e.g., sand, diatomite, universal binders).[2][4]

-

Collect the absorbed material and place it into a suitable, labeled container for disposal.[1]

Waste Disposal:

-

Disposal of this chemical must be in accordance with all applicable federal, state, and local regulations.[1]

-

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult US EPA guidelines (40 CFR 261.3) and local regulations for proper classification and disposal.[1]

-

Do not reuse empty containers. Dispose of them as unused product.[1]

Experimental Protocols for Hazard Assessment

While specific toxicity studies for this compound are not publicly available, its identified hazards (skin/eye irritation, oral toxicity) can be quantitatively assessed using standardized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols represent the standard methodologies for evaluating the safety of chemical substances.

Protocol for Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to produce reversible or irreversible skin damage.[3]

Objective: To assess the potential for dermal irritation or corrosion. Test System: Albino rabbit.[5] Methodology:

-

Animal Selection: Use healthy, young adult albino rabbits.

-

Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animal.

-

Application: Apply 0.5 mL (if liquid) or 0.5 g (if solid, moistened to a paste) of the test substance to a small area (~6 cm²) of shaved, intact skin.[5] Cover the site with a gauze patch and semi-occlusive dressing.[3] An untreated area of skin serves as a control.

-

Exposure: The exposure period is 4 hours.[3][5] After exposure, remove the dressing and residual test substance.

-

Observation: Examine and score the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3] The observation period may be extended up to 14 days to assess the reversibility of effects.[5]

-

Classification: The substance is classified as an irritant based on the severity and reversibility of the observed skin reactions according to GHS criteria.

Protocol for Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.[2]

Objective: To assess the potential for eye irritation or corrosion. Test System: Albino rabbit.[6] Methodology:

-

Initial Test: A single dose of the test substance (typically 0.1 mL or 0.1 g) is applied into the conjunctival sac of one eye of a single animal.[6] The other eye remains untreated and serves as a control. The eyelids are gently held together for one second.

-

Anesthesia/Analgesia: The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[6]

-

Observation: Examine the eyes for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[6][7]

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals in a sequential manner.[6][8]

-

Classification: The substance is classified based on the severity, persistence, and reversibility of ocular lesions observed.

Protocol for Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for hazard classification.[9][10]

Objective: To estimate the acute oral toxicity and classify the substance according to the GHS. Test System: Typically uses female rats.[9] Methodology:

-

Principle: This is a stepwise procedure using a minimum number of animals. It uses defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[11] The outcome of testing at one dose level determines the next step.

-

Administration: Animals are fasted prior to dosing. The test substance is administered orally in a single dose via gavage.[11]

-

Procedure:

-

Starting Dose: A starting dose is selected based on available information.

-

Initial Step: A group of 3 animals is dosed at the selected starting level.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

-

-

Subsequent Steps:

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

The procedure continues until the criteria for classification are met, which is based on the number of animals that die at specific dose levels.

-

-

Classification: The substance is assigned a GHS toxicity class based on the results, which helps in determining its hazard statement (e.g., H302: Harmful if swallowed).[9]

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

The Indispensable Role of Carbamate Protecting Groups in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecules, the judicious use of protecting groups is a fundamental strategy.[1][2] Among the arsenal of protective functionalities, carbamates stand out for their versatility and reliability in temporarily masking the reactivity of amine groups.[3][4][5] Their widespread adoption is attributable to a finely tuned balance of stability across a range of reaction conditions and the availability of diverse, mild, and selective deprotection methods.[1][6] This technical guide provides a comprehensive overview of the most prominent carbamate protecting groups, detailing their chemical properties, mechanisms of action, and practical applications, complete with experimental protocols and comparative data to inform synthetic strategy.

Core Principles of Amine Protection with Carbamates

Amines are nucleophilic and basic, properties that often necessitate their protection to prevent unwanted side reactions during synthetic transformations elsewhere in a molecule.[7][8] The conversion of an amine to a carbamate effectively attenuates its nucleophilicity and basicity by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group.[4][9] This "amide-ester hybrid" character imparts significant stability to the protected group.[5][9]

A successful protecting group strategy hinges on several key criteria: the group must be introduced efficiently and in high yield, remain robust under various reaction conditions, and be removed selectively and cleanly under mild conditions that do not compromise the integrity of the target molecule.[8] The diverse family of carbamate protecting groups offers a powerful toolkit that allows chemists to achieve this "orthogonal protection," where one type of protecting group can be removed in the presence of others, a critical concept in the synthesis of complex molecules.[2][10]

Key Carbamate Protecting Groups: A Comparative Overview

The most commonly employed carbamate protecting groups in organic synthesis include the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) groups. Each possesses a unique set of properties and a distinct deprotection pathway, enabling chemists to tailor their synthetic strategies with precision.[11][12]

Diagram: General Mechanism of Carbamate Protection

Caption: General workflow for the protection of an amine as a carbamate.

Diagram: General Mechanism of Carbamate Deprotection

Caption: General workflow for the deprotection of a carbamate.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, particularly in non-peptide chemistry, valued for its ease of introduction and stability under basic and nucleophilic conditions.[1][10][13] Its key feature is its lability under acidic conditions.[1][14]

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][14] The reaction is generally high-yielding and proceeds under mild conditions.[1]

Deprotection: Removal of the Boc group is achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][15] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutene. The resulting carbamic acid intermediate readily decarboxylates to yield the free amine.[14][15]

Table 1: Reaction Conditions for Boc Protection and Deprotection

| Transformation | Reagents | Solvent | Temperature | Typical Time | Yield (%) | Ref. |

| Protection | Boc₂O, Base (e.g., NaOH, DMAP, NaHCO₃) | THF/H₂O, Dioxane, ACN, CHCl₃ | Room Temp. or 40°C | 1-12 h | >90 | [10][13] |

| Deprotection | TFA (25-50% in DCM) or 4M HCl | DCM, Dioxane, Ethyl Acetate | 0°C to Room Temp. | 30 min - 2 h | >95 | [1][13] |

Experimental Protocol: Boc-Protection of a Primary Amine[1]

-

Dissolution: Dissolve the primary amine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water (10 mL).

-

Base Addition: If starting from an amine salt, add a base like triethylamine (TEA) (1.2 mmol) and stir for 10-15 minutes. For free amines, a base such as sodium bicarbonate (3.0 mmol) can be used.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) to the stirred solution in one portion.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, perform an appropriate aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Experimental Protocol: Boc-Deprotection using TFA[1]

-

Dissolution: Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous DCM (5-10 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) to the stirred solution. If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger such as anisole or triisopropylsilane (TIS) can be added.[3][16]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting amine trifluoroacetate salt can be used directly or neutralized with a base and extracted.

The Benzyloxycarbonyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in 1932, the Cbz group was one of the first widely used amine protecting groups and remains highly relevant, especially in peptide chemistry.[3] It is stable to the acidic and basic conditions used for the deprotection of Boc and Fmoc groups, respectively, making it an excellent choice for orthogonal protection schemes.[17]

Protection: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[18][19]

Deprotection: The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[17][20] This method is exceptionally clean, yielding the free amine, toluene, and carbon dioxide as byproducts.[17] Alternative deprotection methods include the use of strong acids like HBr in acetic acid.[17]

Diagram: Cbz Deprotection Pathways

Caption: Overview of major Cbz deprotection pathways.[17]

Table 2: Reaction Conditions for Cbz Protection and Deprotection

| Transformation | Reagents | Solvent | Temperature | Typical Time | Yield (%) | Ref. |

| Protection | Cbz-Cl, Base (e.g., NaHCO₃, NaOH) | Dioxane/H₂O, THF | 0°C to Room Temp. | 1-3 h | >90 | [19] |

| Deprotection (Hydrogenolysis) | H₂ (1 atm), 10% Pd/C | Methanol, Ethanol, Ethyl Acetate | Room Temp. | 1-24 h | >95 | [17] |

| Deprotection (Transfer) | Ammonium formate, 10% Pd/C | Methanol, Ethanol | Reflux | 1-4 h | >90 | [17] |

| Deprotection (Acid) | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 20 min - 2 h | Variable | [17] |

Experimental Protocol: Cbz-Deprotection by Catalytic Hydrogenolysis[10]

-

Dissolution: Dissolve the Cbz-protected amine (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL) in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 10 mol% of Pd).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature. Monitor the reaction by TLC or LC-MS.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is indispensable in solid-phase peptide synthesis (SPPS) due to its unique base-lability, which provides orthogonality with acid-labile side-chain protecting groups.[16][21]

Protection: The Fmoc group is introduced by reacting an amine with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[16][21] Fmoc-OSu is often preferred as it reduces the formation of dipeptide byproducts.[22]

Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[21][23] The mechanism involves the abstraction of the acidic proton at the 9-position of the fluorenyl ring by the base, followed by a β-elimination reaction that liberates the free amine and dibenzofulvene.[16] The dibenzofulvene byproduct is typically trapped by the amine base to prevent side reactions.[21]

Diagram: Fmoc Deprotection Mechanism

Caption: Key steps in the base-mediated cleavage of the Fmoc group.[16]

Table 3: Reaction Conditions for Fmoc Protection and Deprotection

| Transformation | Reagents | Solvent | Temperature | Typical Time | Yield (%) | Ref. |

| Protection | Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃) | Dioxane/H₂O, DMF | Room Temp. | 1-4 h | >90 | [21] |

| Deprotection | 20% Piperidine in DMF | DMF | Room Temp. | 5-20 min | >98 | [16][21] |

| Thermal Cleavage | None | DMSO | 120°C | 10-15 min | >95 | [24] |

Experimental Protocol: Fmoc-Deprotection in Solid-Phase Peptide Synthesis[17]

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Reaction: Agitate the mixture at room temperature for 5-20 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation: The deprotection can be confirmed by a qualitative test (e.g., Kaiser test) to detect the presence of the free primary amine.

The Allyloxycarbonyl (Alloc) Group

The Alloc group offers a unique deprotection strategy based on transition metal catalysis, providing excellent orthogonality to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.[11][25]

Protection: The Alloc group is introduced using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[25]

Deprotection: The Alloc group is removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[25][26] The mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic attack by the scavenger, which releases the unstable carbamic acid that then decarboxylates.[25]

Table 4: Reaction Conditions for Alloc Protection and Deprotection

| Transformation | Reagents | Solvent | Temperature | Typical Time | Yield (%) | Ref. |

| Protection | Alloc-Cl or Alloc₂O, Base | DCM, THF | 0°C to Room Temp. | 1-3 h | >90 | [25] |

| Deprotection | Pd(PPh₃)₄ (cat.), Scavenger (e.g., Phenylsilane, Morpholine) | DCM, THF | Room Temp. | 30 min - 2 h | >90 | [11][26] |

Experimental Protocol: Alloc-Deprotection[26][27]

-

Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

-

Dissolution: Dissolve the Alloc-protected compound (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM).

-

Reagent Addition: Add the scavenger, such as phenylsilane (20 eq.), followed by the palladium catalyst, Pd(PPh₃)₄ (0.2 eq.).

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture may be filtered through a short pad of silica gel to remove the catalyst, followed by standard aqueous workup and purification.

The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

The Teoc group is a silicon-based protecting group that is stable to a wide range of conditions, including catalytic hydrogenation and strongly acidic or basic environments where Cbz, Boc, and Fmoc groups would be cleaved.[11][27] Its removal is specifically triggered by fluoride ions.

Protection: The Teoc group is commonly introduced using reagents like Teoc-OSu or Teoc-Cl.[27][28]

Deprotection: The Teoc group is cleaved by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[6][27] The mechanism involves the attack of fluoride on the silicon atom, which initiates a β-elimination and subsequent decarboxylation to release the free amine.[27]

Table 5: Reaction Conditions for Teoc Protection and Deprotection

| Transformation | Reagents | Solvent | Temperature | Typical Time | Yield (%) | Ref. |

| Protection | Teoc-OSu, Base (e.g., TEA, Pyridine) | DCM, ACN | Room Temp. | 2-12 h | >85 | [27][28] |

| Deprotection | TBAF, CsF, HF | THF, ACN | 0°C to Room Temp. | 1-3 h | >90 | [27][28] |

Experimental Protocol: Teoc-Deprotection[28]

-

Dissolution: Dissolve the Teoc-protected amine (1.0 mmol) in tetrahydrofuran (THF).

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1-1.5 mmol) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture for 1-3 hours, monitoring the progress by TLC or LC-MS.

-

Workup: Quench the reaction with water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Conclusion

Carbamate protecting groups are an essential component of the synthetic chemist's toolkit, enabling the construction of complex, polyfunctional molecules with high precision and efficiency.[4][5] The choice of a specific carbamate—be it the acid-labile Boc, the hydrogenolysis-cleavable Cbz, the base-sensitive Fmoc, the palladium-labile Alloc, or the fluoride-sensitive Teoc—is a strategic decision dictated by the overall synthetic plan and the need for orthogonal protection.[3][11] A thorough understanding of their respective stabilities, mechanisms of cleavage, and associated experimental protocols, as presented in this guide, is paramount for researchers, scientists, and drug development professionals aiming to navigate the challenges of modern organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 12. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. total-synthesis.com [total-synthesis.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Cbz Protection - Common Conditions [commonorganicchemistry.com]

- 19. beilstein-journals.org [beilstein-journals.org]

- 20. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 21. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 22. total-synthesis.com [total-synthesis.com]

- 23. luxembourg-bio.com [luxembourg-bio.com]

- 24. chimia.ch [chimia.ch]

- 25. total-synthesis.com [total-synthesis.com]

- 26. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 27. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 28. Application of Teoc Protecting Group [en.highfine.com]

An In-depth Technical Guide to Benzyl (3-aminopropyl)carbamate: A Versatile Chemical Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (3-aminopropyl)carbamate is a bifunctional organic molecule that has emerged as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a carbamate-protected amine and a terminal primary amine, makes it an ideal component for the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted protein degraders. Detailed experimental protocols and characterization data are presented to assist researchers in its effective utilization.

Chemical Properties and Characterization

This compound, also known as N-Cbz-1,3-diaminopropane, is a stable and versatile intermediate. The benzyloxycarbonyl (Cbz or Z) group provides robust protection for one of the amine functionalities of the 1,3-diaminopropane backbone, allowing for selective reactions at the free primary amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 46460-73-5 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [2] |

| Appearance | Colorless to pale yellow oil or solid | [3] |

| Boiling Point | 368.2 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Melting Point | 185-189 ºC (as hydrochloride salt) | [1] |

Table 2: Spectroscopic Data for Benzyl carbamate (Reference for the Cbz group)

| Technique | Key Peaks/Shifts (ppm or cm⁻¹) | Reference |

| ¹H NMR (CDCl₃) | δ 7.56-7.54 (d, 2H), 7.46-7.39 (m, 3H), 5.11 (s, 2H), 4.91 (brs, 2H) | [4] |

| ¹³C NMR (CDCl₃) | δ 155.9, 138.9, 128.6, 127.5, 127.3, 44.7 | [5] |

| FTIR (KBr, cm⁻¹) | 3422-3332 (N-H stretching), 1694 (C=O stretching), 1610 (N-H bending), 1346 (C-N stretching), 1068 (C-O stretching) | [4] |

Synthesis of this compound

The synthesis of this compound typically involves the selective mono-N-protection of 1,3-diaminopropane with a benzyloxycarbonyl (Cbz) group. A common and effective method is the reaction of 1,3-diaminopropane or its salt with benzyl chloroformate under controlled pH conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of a related carbamate.[6]

Materials:

-

3-Bromopropylamine hydrobromide (or 1,3-diaminopropane)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Potassium carbonate (K₂CO₃) solution (3.5 M)

-

Sodium hydroxide (NaOH) solution (2 M)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Cyclohexane

-

pH meter

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-bromopropylamine hydrobromide (1 equivalent) in a 1:1 (v/v) mixture of water and dioxane.

-

Prepare a solution of benzyl chloroformate (1.23 equivalents) in dioxane.

-

Under vigorous stirring at room temperature, perform successive dropwise additions of the benzyl chloroformate solution and the 3.5 M potassium carbonate solution, maintaining the pH of the reaction mixture between 6 and 7.

-

After the complete addition of benzyl chloroformate, adjust the pH to between 7 and 8 and continue stirring for 1 hour.

-

Add 2 M aqueous NaOH to hydrolyze any excess benzyl chloroformate and stir for an additional 2 hours.

-

Extract the reaction mixture with diethyl ether (3 x 100 mL).

-

Combine the organic phases and wash with 1 M aqueous NaOH followed by water (2 x 100 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography using a mixture of DCM and cyclohexane (e.g., 10:1 v/v) as the eluent to yield this compound as a light-yellow oil.

Expected Yield: ~85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application as a Chemical Building Block in PROTAC Development

A primary application of this compound is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

This compound can be incorporated into a PROTAC synthesis workflow. The free amine can be coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand, followed by deprotection of the Cbz group and subsequent coupling to the other binding moiety.

Caption: General workflow for PROTAC synthesis.

Example: Potential Role in the Synthesis of ARV-110

ARV-110 (Bavdegalutamide) is a PROTAC androgen receptor (AR) degrader that has shown promise in the treatment of prostate cancer.[7] While the exact linker synthesis is proprietary, the structure of ARV-110 contains a linker that could conceptually be derived from a functionalized diamine building block like this compound. The synthesis of such complex molecules highlights the importance of versatile linkers.[8][9]

Safety and Handling

This compound and its precursors, particularly benzyl chloroformate, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Benzyl chloroformate is corrosive and a lachrymator.[10]

Conclusion

This compound is a key chemical building block with significant applications in modern drug discovery. Its utility as a linker in the synthesis of PROTACs underscores its importance in the development of novel therapeutics targeting protein degradation. The synthetic protocols and characterization data provided in this guide are intended to facilitate its use by researchers in the field. The continued exploration of linkers derived from such building blocks will undoubtedly contribute to the advancement of targeted therapies.

References

- 1. This compound | CAS#:46460-73-5 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biosynce.com [biosynce.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]